molecular formula C9H12BNO3 B1422117 (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid CAS No. 1028749-31-6

(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid

Cat. No. B1422117
CAS RN: 1028749-31-6
M. Wt: 193.01 g/mol
InChI Key: FYVJFCKZJMJNAX-UHFFFAOYSA-N
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Description

“(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1028749-31-6 . It has a molecular weight of 193.01 and its IUPAC name is 6-(cyclopropylmethoxy)-3-pyridinylboronic acid . It is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” is C9H12BNO3 . Its InChI Code is 1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

“(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” has a density of 1.257 g/cm3 . Its boiling point is 368.223ºC at 760 mmHg . The compound is solid in its physical form .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of boronic acids, including (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid , is in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used in organic chemistry to form carbon-carbon bonds between a variety of aryl or vinyl halides and aryl or vinyl boronic acids. The process is facilitated by a palladium catalyst and is valued for its ability to create complex molecules with high precision and efficiency .

Regioselective Coupling and Annulation

Another application is in regioselective coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation. These processes allow for the selective formation of carbon-nitrogen bonds, which are crucial in the synthesis of heterocyclic compounds often found in pharmaceuticals .

N-Arylation

Boronic acids are also used in N-arylation reactions, which involve the coupling of an aryl halide with an amine to form an arylamine. This reaction is important for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .

Functional Group Tolerance

The mild and functional group tolerant reaction conditions associated with boronic acid reagents like (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid make them suitable for a broad range of applications. They can be used in reactions that involve sensitive functional groups without causing unwanted side reactions .

Environmental Benignity

Organoboron reagents are generally considered environmentally benign. Their stability and ease of preparation make them favorable choices for use in various chemical synthesis processes .

MilliporeSigma - 3-Pyridinylboronic acid RSC - Selection of boron reagents for Suzuki–Miyaura coupling

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

[6-(cyclopropylmethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVJFCKZJMJNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681750
Record name [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid

CAS RN

1028749-31-6
Record name [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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